molecular formula C19H19Br2N3O3 B11549221 (3Z)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide

(3Z)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide

Cat. No.: B11549221
M. Wt: 497.2 g/mol
InChI Key: NSDTXZWRRCNPRQ-QRVIBDJDSA-N
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Description

(3Z)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxy group substituted with bromine and methyl groups, an acetamido group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the phenoxyacetate intermediate. The phenoxyacetate is then reacted with an amine to form the acetamido derivative. Subsequent steps involve the introduction of the butanamide moiety and the formation of the final imino compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the imino group.

    Substitution: The bromine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, (3Z)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3Z)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The phenoxy group and the imino moiety play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxyacetamides and butanamides with different substituents on the phenoxy ring or variations in the acetamido and imino groups. Examples include:

  • (3Z)-3-{[2-(2,4-DICHLORO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE
  • (3Z)-3-{[2-(2,4-DIFLUORO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE

Uniqueness

The uniqueness of (3Z)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE lies in its specific substitution pattern on the phenoxy ring and the presence of both acetamido and imino groups

Properties

Molecular Formula

C19H19Br2N3O3

Molecular Weight

497.2 g/mol

IUPAC Name

(3Z)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-phenylbutanamide

InChI

InChI=1S/C19H19Br2N3O3/c1-12-8-17(16(21)10-15(12)20)27-11-19(26)24-23-13(2)9-18(25)22-14-6-4-3-5-7-14/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,24,26)/b23-13-

InChI Key

NSDTXZWRRCNPRQ-QRVIBDJDSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(/C)\CC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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